Vitexin caffeate

Description

Structure

3D Structure

Properties

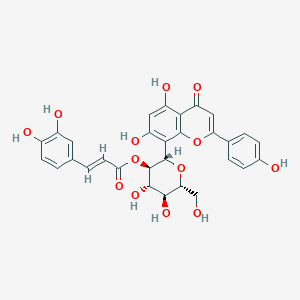

Molecular Formula |

C30H26O13 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |

InChI Key |

OWEGROUUEHGLAT-MUYSUKTNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Vitexin Caffeate: A Technical Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for vitexin caffeate, a flavonoid glycoside of interest to researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this document also includes extensive information on the closely related and often co-occurring compound, vitexin, to serve as a valuable reference for extraction and purification strategies.

Natural Sources of this compound and Vitexin

Table 1: Quantitative Analysis of Vitexin in Various Plant Sources

| Plant Species | Plant Part | Extraction Solvent/Method | Vitexin Content | Reference |

| Vitex agnus-castus | Leaves | Methanol | 0.252 ± 0.0089% | [3] |

| Vitex agnus-castus | Fruits | Methanol | 0.342 ± 0.0153% | [3] |

| Vitex trifolia | Leaves | Ethanol | 24.32 to 74.02 µg/mL | [4] |

| Vitex negundo | Leaves | Methanol | 50-60% yield from extract | [5] |

| Vitex negundo | Root | Methanol | 0.46% peak area in HPLC | |

| Prosopis farcta | Leaves | 40% Methanol with 0.5% Acetic Acid | 0.554 mg/g DW | [6] |

Note: The high yield reported for Vitex negundo leaves likely refers to the purity of the isolated vitexin from the extract, not the overall yield from the initial plant material.

Experimental Protocols for Isolation and Purification

The isolation of this compound and vitexin from plant matrices typically involves extraction with polar solvents, followed by various chromatographic techniques for purification. The following protocols are detailed methodologies for the extraction and isolation of vitexin, which can be adapted for this compound.

Extraction Methodologies

2.1.1. Soxhlet Extraction

This continuous extraction method is suitable for efficiently extracting compounds from solid plant material.

-

Plant Material: 1 kg of uniformly ground powder of Vitex negundo leaves.[5][7]

-

Apparatus: Soxhlet extractor.

-

Solvents: Successive extraction with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and methanol (2.5 L each).

-

Procedure:

-

The powdered plant material is placed in the thimble of the Soxhlet apparatus.

-

Extraction is carried out for 72 hours with each solvent sequentially.[5]

-

The resulting extracts are filtered and concentrated under reduced pressure. The methanolic extract is expected to contain the highest concentration of vitexin.[5]

-

2.1.2. Ultrasonic Extraction

This method uses ultrasonic waves to accelerate the extraction process.

-

Plant Material: 2 g of powdered leaves of Prosopis farcta.[6]

-

Solvent: 30 mL of 85% ethanol.[6]

-

Apparatus: Ultrasonic extraction device.

-

Procedure:

Purification Techniques

2.2.1. Column Chromatography

This is a fundamental technique for the separation of compounds from a mixture.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For flavonoid separation, combinations like ethyl acetate and methanol are common.

-

Procedure:

-

The crude methanolic extract is loaded onto the silica gel column.

-

The mobile phase is passed through the column to elute the compounds.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions with high purity of the target compound are combined and concentrated.

-

2.2.2. Preparative High-Performance Liquid Chromatography (pHPLC)

pHPLC is a high-resolution technique for purifying compounds.

-

Column: Zorbax Eclipse plus C18.

-

Mobile Phase: Acetic acid 0.05% and HPLC grade methanol in an isocratic mode.

-

Flow Rate: 3 mL/min.

-

Procedure:

-

The partially purified vitexin fraction from column chromatography is dissolved in the mobile phase.

-

The solution is injected into the pHPLC system.

-

The fraction corresponding to the vitexin peak is collected.

-

The purity of the collected fraction is confirmed by analytical HPLC.

-

2.2.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix.

-

Apparatus: High-Speed Counter-Current Chromatography instrument.

-

Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For flavonoids like orientin and vitexin from Trollius chinensis, a system of ethyl acetate-ethanol-water (4:1:5, v/v/v) has been used successfully.

-

Procedure:

-

The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system.

-

The HSCCC coil is filled with the stationary phase.

-

The apparatus is rotated at a specific speed, and the mobile phase is pumped through the coil.

-

The sample solution is then injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Vitexin Isolation

Caption: General workflow for the isolation and purification of vitexin.

Signaling Pathways Modulated by Vitexin

While specific signaling pathways for this compound have not been extensively studied, research on vitexin has identified its modulatory effects on several key cellular pathways implicated in cancer, inflammation, and oxidative stress. It is important to note that these pathways are reported for vitexin, and further research is required to confirm similar activities for this compound.

3.2.1. Anti-Cancer Signaling Pathways of Vitexin

Caption: Vitexin's inhibitory effects on key cancer signaling pathways.

3.2.2. Anti-Inflammatory Signaling Pathway of Vitexin

Caption: Vitexin's modulation of the JAK/STAT/SOCS signaling pathway.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound, supplemented with extensive data on vitexin. The provided experimental protocols and diagrams of workflows and signaling pathways offer a solid foundation for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to elucidate the specific quantitative distribution of this compound in nature and to explore its unique bioactivities and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. jchr.org [jchr.org]

- 6. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]

- 7. jchr.org [jchr.org]

In Vitro Antioxidant Activity of Vitexin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of vitexin, a naturally occurring flavonoid glycoside. Vitexin has garnered significant interest in the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant effects. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant capacity, and illustrates the underlying molecular mechanisms.

Core Findings on Antioxidant Capacity

Vitexin has demonstrated significant radical scavenging activity across a variety of in vitro assays. Its ability to donate electrons and neutralize reactive oxygen species (ROS) is a key aspect of its antioxidant potential. The presence of a C-8 glucoside in vitexin's structure contributes to a reduction in its bond dissociation enthalpy compared to its aglycone, apigenin, enhancing its antioxidant activity.[1] The primary sites of radical interaction on the vitexin molecule are reported to be the 4'-OH, 7-OH, and 5-OH groups, in that order of stability for the resulting radical.[1]

Quantitative Antioxidant Data

The antioxidant efficacy of vitexin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in a given assay. The following tables summarize the reported IC50 values for vitexin and related extracts in various antioxidant assays.

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Vitexin | Not explicitly stated in provided abstracts, but extracts containing vitexin show significant activity. | [2][3] |

| ABTS Radical Scavenging | Vitexin | Not explicitly stated in provided abstracts, but extracts containing vitexin show significant activity. | [3] |

| Nitric Oxide Scavenging | Vitexin | More potent than vicenin-2, with 80% reduction at 10 µg/mL. | [3] |

| Superoxide Radical Scavenging | Isovitexin (isomer of vitexin) | More efficient scavenger than vitexin. | [4] |

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate vitexin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.

Methodology:

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.2 mM).[5]

-

Sample Preparation: Vitexin is dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

-

Reaction Mixture: A specific volume of the vitexin solution (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 1 mL).[5]

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).[6]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of vitexin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[7][8]

-

Sample Preparation: Vitexin is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: A small volume of the vitexin solution (e.g., 100 µL) is added to a larger volume of the ABTS•+ solution (e.g., 100 µL).[9]

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

-

Measurement: The decrease in absorbance is measured at 734 nm.[7]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Superoxide Radical Scavenging Assay

This assay assesses the ability of an antioxidant to inhibit the generation of superoxide radicals, often produced by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.

Methodology (using a non-enzymatic system):

-

Reagent Preparation: A reaction mixture is prepared containing reagents such as sodium nitroprusside in a phosphate buffer.

-

Sample Preparation: Vitexin is prepared in various concentrations.

-

Reaction Mixture: The vitexin solutions are added to the sodium nitroprusside solution and incubated at a specific temperature for a set time (e.g., 25°C for 60 minutes).[5]

-

Color Development: After incubation, a colorimetric reagent (e.g., Griess reagent) is added to the mixture.[5]

-

Measurement: The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).[5]

-

Calculation: The scavenging activity is determined by comparing the absorbance of the sample-containing mixtures to a control.

Signaling Pathways and Mechanistic Insights

Vitexin's antioxidant effects are not solely due to direct radical scavenging. It also modulates intracellular antioxidant defense mechanisms, notably through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway Activation by Vitexin

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like vitexin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Caption: Vitexin-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Antioxidant Screening

The general workflow for screening a compound like vitexin for its in vitro antioxidant activity involves a series of sequential steps, from sample preparation to data analysis.

Caption: General workflow for in vitro antioxidant activity screening.

Concluding Remarks

Vitexin exhibits significant in vitro antioxidant activity through both direct radical scavenging and the modulation of cellular antioxidant defense systems like the Nrf2 pathway. The standardized assays detailed in this guide provide a robust framework for the continued investigation and quantification of vitexin's antioxidant potential. For drug development professionals, these findings underscore the promise of vitexin as a lead compound for the development of therapies targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in in vivo models.

References

- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. antiox.org [antiox.org]

- 5. Free Radical Scavenging Activity of Vitex Negundo – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. mdpi.com [mdpi.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Vitexin: A Technical Guide

Introduction

Vitexin, a flavone C-glycoside, is a natural compound found in a variety of medicinal plants, including passionflower, hawthorn, and bamboo. It has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects. A substantial body of evidence also points to the potent anti-inflammatory properties of vitexin, suggesting its therapeutic potential in the management of inflammatory diseases. This document provides an in-depth overview of the anti-inflammatory properties of vitexin, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanisms of Anti-inflammatory Action

Vitexin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature include the suppression of the NF-κB and MAPK signaling pathways, and the modulation of the JAK/STAT pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1]

Vitexin has been shown to inhibit the activation of the NF-κB pathway.[1] It can suppress the phosphorylation of IκBα and p65, a subunit of the NF-κB complex, thereby preventing the nuclear translocation of NF-κB.[1] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Figure 1: Vitexin's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.

Studies have indicated that vitexin can suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli. By inhibiting the activation of these key MAPK proteins, vitexin can effectively downregulate the production of pro-inflammatory cytokines and enzymes.

Figure 2: Vitexin's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of vitexin have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-inflammatory Activity of Vitexin

| Cell Line | Inflammatory Stimulus | Vitexin Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Nitric Oxide (NO) Production | Dose-dependent reduction | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) | Not specified | NF-κB p65 nuclear translocation | Significant prevention | Not specified |

| Human osteoarthritis chondrocytes | Not specified | Not specified | TNF-α, IL-6, NO, PGE2 production | Inhibition | Not specified |

Table 2: In Vivo Anti-inflammatory Activity of Vitexin

| Animal Model | Inflammatory Condition | Vitexin Dosage | Measured Parameter | Result | Reference |

| Mice | Acetic acid-induced writhing | Not specified | Writhing responses | Dose-dependent inhibition | [3] |

| Mice | Carrageenan-induced paw edema | Not specified | Paw volume | Reduction in edema | Not specified |

| Collagen-Induced Arthritis (CIA) rat model | Rheumatoid Arthritis | 10 mg/kg bw | IL-1β, IL-6, IL-17, TNF-α, IFN-γ, iNOS levels | Significant reduction (p < 0.05) | [4] |

| High-Fat Diet (HFD)-induced mice | Brain and intestine inflammation | 10 mg/kg | TNF-α, IL-1β expression | Significant downregulation | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of vitexin.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of vitexin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or high glucose for a further duration (e.g., 24 hours).

Figure 3: General workflow for in vitro cell culture experiments.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Western Blotting for Signaling Protein Phosphorylation

-

Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated forms of IκBα, p65, p38, JNK, and ERK.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema:

-

Administer vitexin or a vehicle control to rodents (e.g., mice or rats) via oral gavage or intraperitoneal injection.

-

After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of one hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

-

-

Collagen-Induced Arthritis (CIA) in Rats:

-

Immunize rats with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Administer vitexin or a control substance daily starting from the day of immunization or after the onset of arthritis.

-

Monitor the animals for signs of arthritis, such as paw swelling and joint redness.

-

At the end of the study, collect blood and tissue samples for the analysis of inflammatory markers and histopathological examination of the joints.[4]

-

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of vitexin. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and consequently reduce the production of pro-inflammatory mediators, highlights its potential as a therapeutic agent for a range of inflammatory disorders.

While this guide has focused on vitexin due to the lack of specific data for vitexin caffeate, the structural similarities between these compounds suggest that this compound may also possess significant anti-inflammatory activities. Future research should be directed towards investigating the specific anti-inflammatory effects of this compound, including in-depth mechanistic studies and the acquisition of quantitative data from both in vitro and in vivo models. Such studies are crucial for validating its therapeutic potential and paving the way for its development as a novel anti-inflammatory drug.

References

- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. exaly.com [exaly.com]

- 3. researchgate.net [researchgate.net]

- 4. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitexin inhibits inflammatory pain in mice by targeting TRPV1, oxidative stress, and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Mechanisms of Vitexin

Note to the Reader: This document provides a comprehensive overview of the potential anticancer mechanisms of Vitexin. The initial request specified "Vitexin caffeate"; however, the available scientific literature predominantly focuses on "Vitexin." It is presumed the user's interest lies in the widely researched flavonoid, Vitexin.

Introduction

Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in various medicinal plants and food sources, including hawthorn, mung bean, and passionflower.[1][2][3][4][5][6] With a molecular weight of 432.38 g/mol , its unique C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[1][2] Emerging preclinical evidence highlights Vitexin's potential as a multi-target anticancer agent, modulating a wide array of cellular processes from cell cycle progression and apoptosis to metastasis and angiogenesis.[1][2][3][4][5][7] This guide synthesizes the current understanding of Vitexin's molecular mechanisms of action, presenting key quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

Core Anticancer Mechanisms

Vitexin exerts its anticancer effects through the modulation of numerous critical signaling pathways and cellular processes. These include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of metastasis and angiogenesis, and regulation of autophagy.

Induction of Apoptosis

Vitexin has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[7][8][9]

-

Mitochondrial Pathway: In non-small cell lung cancer (A549) cells, Vitexin treatment leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[7] This is accompanied by a decrease in the Bcl-2/Bax ratio, an increase in cleaved caspase-3 expression, and upregulation of caspase-9.[1][7][9]

-

Death Receptor Pathway: Vitexin can activate the Fas death receptor pathway, another route to initiating apoptosis.[8]

-

p53 Pathway: In oral cancer cells, Vitexin upregulates the tumor suppressor p53 and its downstream target, Bax, promoting apoptosis.[1][10] Similarly, in esophageal cancer cells, p53 upregulation and Bcl-2 downregulation are observed.[1]

Cell Cycle Arrest

Vitexin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, primarily G2/M and G0/G1.[1][8][11]

-

G2/M Phase Arrest: In human glioblastoma cells, Vitexin induces cell cycle arrest at the G2/M phase.[11] This effect is also seen in malignant melanoma cells.[12]

-

G0/G1 Phase Arrest: A mixture containing vitexin-2-O-xyloside was found to cause G0/G1 phase arrest in colon cancer cells.[13]

-

Molecular Mechanisms: The mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of key cyclin/CDK complexes that drive cell cycle progression.[8][14]

Modulation of Key Signaling Pathways

Vitexin's anticancer activity is underpinned by its ability to interfere with several pro-survival signaling cascades that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Vitexin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in several cancer types, including non-small cell lung cancer, glioblastoma, and endometrial cancer.[7][11][15][16] This inhibition disrupts tumor cell survival mechanisms and can sensitize cancer cells to chemotherapeutics.[1][2]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer progression by promoting cell proliferation and survival.[17][18] Vitexin suppresses the NF-κB signaling pathway in nasopharyngeal carcinoma cells by inhibiting the activation of key regulators like p65, IκBα, and IKKs, leading to apoptosis and reduced proliferation.[1][19]

-

MAPK/JNK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[20] In hepatocellular carcinoma, Vitexin activates the JNK signaling pathway while down-regulating p-Erk1/2, which contributes to apoptosis induction and autophagy suppression.[21][22]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes tumor cell survival and proliferation. Vitexin has been shown to inhibit the STAT3 pathway, contributing to its anticancer effects.[1][2] In human melanoma cells, Vitexin inhibits STAT3 activation, which is linked to the suppression of invasion and metastasis.[23]

Anti-Metastatic and Anti-Angiogenic Effects

Vitexin demonstrates potential in inhibiting the spread of cancer by targeting metastasis and the formation of new blood vessels (angiogenesis).

-

Inhibition of Metastasis: Vitexin has been observed to suppress the migration and invasion of gastric, oral, and melanoma cancer cells.[1][23] It achieves this by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1][2][23] It also modulates epithelial-mesenchymal transition (EMT) markers.[1]

-

Inhibition of Angiogenesis: In endometrial and cervical cancer cells, Vitexin treatment suppressed angiogenesis, as evidenced by reduced tube formation in vitro.[1][2][24] This effect is mediated, at least in part, by the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[2][24]

Regulation of Autophagy

The role of Vitexin in autophagy—a cellular self-degradation process—appears to be context-dependent. In some cancers, it induces autophagic cell death, while in others, it suppresses autophagy to promote apoptosis.

-

Induction of Autophagy: In renal and breast cancer cells, Vitexin promotes autophagy, characterized by increased expression of Beclin1 and conversion of LC3-I to LC3-II.[2] In colorectal carcinoma, Vitexin induces autophagic cell death through the activation of JNK and ApoL1.[2][25]

-

Inhibition of Autophagy: Conversely, in hepatocellular carcinoma, Vitexin suppresses autophagy to induce apoptosis, an effect mediated by the JNK signaling pathway.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on Vitexin's anticancer effects.

Table 1: In Vitro Cytotoxicity of Vitexin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | Not specified, dose-dependent reduction in viability | Not specified | [7] |

| U937 | Leukemia | Not specified, dose- and time-dependent reduction in viability | Not specified | [1] |

| EC-109 | Esophageal Cancer | Not specified, dose- and time-dependent reduction in viability | Not specified | [1] |

| HCT-116 | Colorectal Carcinoma | ~25-50 µM (significant cell death observed) | 24 | [25] |

| ACHN | Renal Cell Carcinoma | Not specified, dose-dependent growth inhibition | 24 | [26] |

| OS-RC-2 | Renal Cell Carcinoma | Not specified, dose-dependent growth inhibition | 24 | [26] |

| SK-Hep1 | Hepatocellular Carcinoma | Not specified, significant suppression of viability | Not specified | [21][22] |

| Hepa1-6 | Hepatocellular Carcinoma | Not specified, significant suppression of viability | Not specified | [21][22] |

Note: Many studies report dose-dependent effects without specifying a precise IC50 value.

Table 2: In Vivo Antitumor Efficacy of Vitexin

| Cancer Type | Animal Model | Vitexin Dose | Duration | Outcome | Reference |

| Nasopharyngeal Carcinoma | NPC xenograft mouse model | 30 mg/kg (oral) | 2 weeks | Reduced tumor growth | [1] |

| Hepatocellular Carcinoma | Mouse model | Not specified | Not specified | Inhibited tumor growth | [21] |

| Colorectal Carcinoma | HCT-116 xenograft mice | 25, 50, 100 mg/kg (oral) | Not specified | Dose-dependent decline in tumor growth | [25] |

| Non-Small Cell Lung Cancer | Nude mice with A549 xenografts | 2 mg/kg (i.p.) | 4 weeks | Inhibited tumor growth | [6] |

| Renal Cell Carcinoma | BALB/c nude mice with ACHN xenografts | Not specified | Not specified | Inhibited tumor growth | [26] |

Experimental Protocols

This section details the methodologies used in key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

-

Method: Cell Counting Kit-8 (CCK-8) or MTT assay is commonly used.

-

Procedure: Cancer cells (e.g., A549, HCT-116, T24) are seeded in 96-well plates. After adherence, they are treated with varying concentrations of Vitexin (e.g., 0, 10, 20, 40, 50 μM) for specified durations (e.g., 24, 48, 72 hours). The assay reagent is then added, and absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[27][28]

-

Data Analysis: IC50 values are often calculated using a sigmoidal dose-response formula.[28]

Apoptosis Analysis by Flow Cytometry

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining.

-

Procedure: Cells are treated with Vitexin for a specified time. They are then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Example: In glioblastoma cells, this method was used to demonstrate an increase in apoptosis following Vitexin treatment.[11]

Western Blot Analysis

-

Method: Used to detect the expression levels of specific proteins.

-

Procedure: After treatment with Vitexin, cells are lysed to extract total protein. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Caspase-3, p-JNK, NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Application: This technique has been widely used to show Vitexin's effect on the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[21][22][29]

In Vivo Xenograft Studies

-

Method: Subcutaneous injection of human cancer cells into immunodeficient mice.

-

Procedure: Human cancer cells (e.g., A549, HCT-116, NPC cells) are injected subcutaneously into the flank of nude mice. When tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The treatment group receives Vitexin via oral gavage or intraperitoneal injection at a specified dose and frequency (e.g., 30 mg/kg daily). Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).[1][25][26]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key mechanisms of Vitexin.

Caption: Vitexin induces apoptosis via p53 activation and the mitochondrial pathway.

Caption: Vitexin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Caption: Vitexin suppresses NF-κB signaling by inhibiting IKK activation.

Caption: Vitexin inhibits metastasis and angiogenesis by downregulating key factors.

Conclusion and Future Directions

Preclinical studies provide compelling evidence that Vitexin is a promising natural compound with multifaceted anticancer properties.[1][2][3] Its ability to simultaneously modulate multiple dysregulated pathways—including PI3K/Akt/mTOR, NF-κB, and MAPK—and induce apoptosis, cell cycle arrest, and inhibit metastasis highlights its potential as a broad-spectrum anticancer agent.[1][2][5] However, significant challenges remain before clinical application. The low oral bioavailability of Vitexin due to poor aqueous solubility and extensive first-pass metabolism is a major hurdle.[1][2] Future research should focus on the development of novel delivery systems, such as nanotechnology-based formulations, to enhance its therapeutic efficacy.[1][2] Furthermore, while in vitro and in vivo models are promising, rigorous clinical trials are necessary to validate these findings and establish the safety and efficacy of Vitexin in human cancer patients. The potential for synergistic effects with existing chemotherapeutics also warrants further investigation.[2]

References

- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions [mdpi.com]

- 3. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vitexin induces G2/M‑phase arrest and apoptosis via Akt/mTOR signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitexin-2-O-xyloside, raphasatin and (-)-epigallocatechin-3-gallate synergistically affect cell growth and apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines [mdpi.com]

- 15. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 21. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Vitexin exerts anti-tumor and anti-angiogensis effects on cervical cancer through VEGFA/VEGFR2 pathway [ejgo.net]

- 25. oncotarget.com [oncotarget.com]

- 26. cdn.amegroups.cn [cdn.amegroups.cn]

- 27. Vitexin induces apoptosis and ferroptosis and suppresses malignant proliferation and invasion of bladder urothelial carcinoma through PI3K/AKT-Nrf2 axis (2023) | Hua-mao Jiang [scispace.com]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | The underlying regulatory mechanisms of colorectal carcinoma by combining Vitexin and Aspirin: based on systems biology, molecular docking, molecular dynamics simulation, and in vitro study [frontiersin.org]

A Comprehensive Technical Review of the Neuroprotective Effects of Vitexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of Vitexin, a flavonoid compound found in various plants. The document synthesizes findings from multiple preclinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative efficacy in various models of neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Vitexin have been quantified in a range of in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its potency and the experimental contexts in which it has been assessed.

Table 1: In Vitro Neuroprotective Effects of Vitexin

| Model System | Neurotoxic Insult | Vitexin Concentration | Key Quantitative Findings | Reference |

| SH-SY5Y Cells | MPP+ | Various | - Increased cell viability- Decreased apoptosis- Reduced Bax/Bcl-2 ratio and caspase-3 activity | [1] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 µM | - Cell viability increased to ~85% with 10 µM Vitexin (vs. 65% in OGD)- LDH release decreased to ~123% with 10 µM Vitexin (vs. 162% in OGD)- PI-positive cells reduced to 25% with 10 µM Vitexin (vs. 60% in OGD) | [2] |

| Neuro-2a Cells | Amyloid β (Aβ) 25-35 | 50 µM | - Restored cell viability to ~93% | [3] |

| Primary Cortical Neurons | Glutamate/NMDA | 10 µM | - Reduced cell death- Decreased Bax/Bcl-2 ratio and caspase-3 activation | [4] |

| PC-12 Cells | Isoflurane | 10, 100 µM | - Reduced levels of BACE-1, caspase-3, and cytosolic calcium- Increased levels of GSH and SOD | [4] |

Table 2: In Vivo Neuroprotective Effects of Vitexin

| Animal Model | Neurotoxic Insult | Vitexin Dosage | Key Quantitative Findings | Reference |

| Wistar Rats | Lead (Pb) Acetate (200 mg/kg) | 50 mg/kg | - Significantly lower MDA levels- Significantly higher SOD and GPx levels | [5][6] |

| Mice | MPTP | Not Specified | - Attenuated motor deficits and bradykinesia- Enhanced activation of PI3K and Akt- Suppressed Bax/Bcl-2 ratio and caspase-3 activity | [1] |

| Rats | Pentylenetetrazole (PTZ) | 100, 200 µM (i.c.v) | - Increased seizure onset time | [7] |

| Mice | Picrotoxin/PTZ | 5 mg/kg | - 100% protection against seizures | [8] |

| C. elegans (transgenic) | Aβ Proteotoxicity | 200 µM | - Significantly extended lifespan- Reduced expression of Aβ, ace-1, and ace-2 genes | [9] |

| Diabetic Rats | Streptozotocin (STZ) | 1 mg/kg | - Lowered TBARS levels- Increased SOD and GPx levels- Improved learning and memory | [4] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further development. This section outlines the protocols for key experiments cited in the literature.

2.1 In Vitro Neuroprotection Assay Against MPP+ Toxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Toxicity Induction: Cells are treated with methyl-4-phenylpyridine (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons, to model Parkinson's disease.

-

Vitexin Treatment: Cells are pre-treated with various concentrations of Vitexin before the addition of MPP+.

-

Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.

-

Apoptosis Assay (Flow Cytometry): Apoptosis is measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Protein Expression (Western Blot): The relative expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is determined by Western blot analysis to calculate the Bax/Bcl-2 ratio.

-

Enzyme Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric assay kit.[1]

2.2 In Vivo Neuroprotection Assay in a Lead-Induced Neurotoxicity Model

-

Animal Model: Male Wistar rats.

-

Toxicity Induction: Neurotoxicity is induced by oral administration of Lead (Pb) acetate (200 mg/kg) for 28 days.[5][6]

-

Vitexin Treatment: A treatment group receives Vitexin (50 mg/kg) orally one hour before the administration of Lead acetate daily for 28 days.

-

Behavioral Assessment: Working memory is assessed using tests such as the Barnes maze and novel object recognition test.

-

Biochemical Analysis of Brain Tissue:

-

Oxidative Stress Markers: The prefrontal cortex is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5][6]

-

Immunohistochemistry: Brain sections are stained to examine neuronal damage (H&E stain), microglial activation (Iba1 immunoreactivity), and the expression of the transcription factor Nrf2.[6]

-

Core Signaling Pathways and Mechanisms of Action

Vitexin exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The diagrams below illustrate these mechanisms.

3.1 PI3K/Akt Survival Pathway

Vitexin has been shown to activate the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival and inhibiting apoptosis.

Caption: Vitexin activates the PI3K/Akt pathway, promoting neuronal survival.

3.2 Nrf2/HO-1 Antioxidant Pathway

Vitexin enhances the cellular antioxidant defense system by activating the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.

Caption: Vitexin activates the Nrf2 antioxidant response pathway.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for assessing the neuroprotective potential of compounds like Vitexin.

4.1 General In Vitro Neuroprotection Workflow

This workflow outlines the standard steps for testing a compound's neuroprotective effects in a cell culture model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vitexin inhibits Aβ25-35 induced toxicity in Neuro-2a cells by augmenting Nrf-2/HO-1 dependent antioxidant pathway and regulating lipid homeostasis by the activation of LXR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 7. Neuroprotective effects of vitexin, a flavonoid, on pentylenetetrazole-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]

- 9. Vitexin prevents Aβ proteotoxicity in transgenic Caenorhabditis elegans model of Alzheimer's disease by modulating unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Vitexin Caffeate: A Technical Guide

Disclaimer: As of October 2025, publicly available data specifically detailing the preliminary cytotoxicity screening of vitexin caffeate is limited. This guide, therefore, leverages available information on the closely related compound, vitexin, to provide a comprehensive framework for researchers, scientists, and drug development professionals. The experimental protocols and potential signaling pathways described herein are based on established methodologies for flavonoid cytotoxicity screening and the known mechanisms of action of vitexin and its derivatives. It is hypothesized that this compound may exhibit similar properties, but this requires experimental verification.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse pharmacological activities. As a caffeic acid ester of vitexin, it is anticipated to possess unique biological properties that warrant investigation, particularly in the context of cancer research. Preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential data on a compound's potential to inhibit cancer cell growth. This technical guide outlines the core methodologies and potential signaling pathways relevant to the preliminary cytotoxicity screening of this compound, drawing parallels from the extensive research conducted on vitexin.

Quantitative Cytotoxicity Data (Vitexin as a Proxy)

The following table summarizes the 50% inhibitory concentration (IC50) values of vitexin against various human cancer cell lines, as reported in the scientific literature. These values provide a benchmark for the anticipated cytotoxic potential of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colorectal Cancer | 38.01 ± 0.64 µg/mL | [1] |

| HCT-116 | Colorectal Cancer | Not specified (significant cell death at 10, 25, and 50 µM) | [1] |

| Hep-2 | Laryngeal Carcinoma | 10 | [2] |

Experimental Protocols

Standard in vitro cytotoxicity assays are employed to determine the effect of a compound on cell viability and proliferation. The following are detailed protocols for two commonly used assays, the MTT and LDH assays, which are suitable for the preliminary screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5][6]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is proportional to the number of lysed cells and can be measured through a coupled enzymatic reaction that results in the formation of a colored product.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cells.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction and Absorbance Measurement: Add a stop solution to terminate the enzymatic reaction. Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Potential Signaling Pathways

Based on studies of vitexin and other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is common in many cancers. Vitexin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is involved in the transduction of extracellular signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis.[9][10] Vitexin has been reported to modulate this pathway.[9][11][12]

Caption: Postulated modulation of the JAK/STAT pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Potential of Vitexin Caffeate: A Technical Guide to Biological Activity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid conjugate, stands as a compound of interest in the realm of natural product research and drug discovery. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of direct studies on the biological activities of this compound itself. This technical guide addresses this knowledge gap by providing a detailed overview of the known biological activities of its constituent molecules: vitexin and caffeic acid . By understanding the pharmacological profiles of these individual components, researchers can infer the potential therapeutic applications of this compound and design robust screening protocols.

This document serves as a foundational resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to guide future research and development efforts.

I. Biological Activities of Vitexin

Vitexin, a C-glycosylflavone, has been the subject of numerous studies, demonstrating a broad spectrum of pharmacological effects. Its primary activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Table 1: Quantitative Data on the Biological Activities of Vitexin

| Biological Activity | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect |

| Anticancer | MTT Assay | Human glioblastoma U251 cells | IC50: 108.8 µM | Inhibition of cell proliferation[1] |

| Colony Formation Assay | Human glioblastoma U251 cells | IC50 concentration | Inhibition of cell colony formation[1] | |

| Transwell Invasion Assay | Human glioblastoma U251 cells | IC50 concentration | Inhibition of cell invasion[1] | |

| Cell Viability Assay | Human malignant melanoma A375 and Sk-Mel-28 cells | 20 µM | Induction of G2/M phase cell cycle arrest | |

| Apoptosis Assay | Human non-small cell lung cancer A549 cells | Not specified | Induction of apoptosis through the mitochondrial pathway | |

| Anti-inflammatory | In vivo (Collagen-induced arthritis rat model) | Sprague Dawley rats | 10 mg/kg bw | Significant reduction of inflammatory markers (IL-1β, IL-6, TNF-α)[2] |

| Neuroprotective | In vivo (Lead-induced neurotoxicity in Wistar rats) | Wistar rats | Not specified | Reduced oxidative stress and neuronal damage[3] |

| In vitro (PC-12 cells) | PC-12 cells | 10, 100 µM | Increased cell viability against isoflurane-induced neurotoxicity[4] | |

| Antioxidant | DPPH Radical Scavenging Assay | - | IC50: 0.449±0.001 mg/mL (leaf extract) | Significant radical scavenging activity[5] |

| TBARS Assay | - | IC50 = 0.014 ± 0.001 mM | Inhibition of lipid peroxidation[4] | |

| Enzyme Inhibition | α-glucosidase and α-amylase inhibition assays | - | Not specified | Inhibition of carbohydrate-digesting enzymes[6] |

| Cholinesterase Inhibition Assay | - | 100 µM | Significant inhibition of acetylcholinesterase and butyrylcholinesterase[4] |

Experimental Protocols: Vitexin

1. Cell Viability and Proliferation (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., U251, A375) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of vitexin for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Anti-inflammatory Activity in vivo (Collagen-Induced Arthritis Model)

-

Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Treatment: Rats are orally administered with vitexin (e.g., 10 mg/kg bw) daily for a specified period.

-

Assessment: The severity of arthritis is evaluated by measuring paw volume and arthritis scores. At the end of the study, blood and tissue samples are collected.

-

Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.

3. Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Incubation: Various concentrations of vitexin are mixed with the DPPH solution and incubated in the dark at room temperature.

-

Absorbance Measurement: The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways Modulated by Vitexin

Vitexin exerts its biological effects by modulating several key signaling pathways.

II. Biological Activities of Caffeic Acid

Caffeic acid, a hydroxycinnamic acid, is a well-known antioxidant and anti-inflammatory agent. It also exhibits anticancer, neuroprotective, and enzyme inhibitory activities.

Table 2: Quantitative Data on the Biological Activities of Caffeic Acid

| Biological Activity | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect |

| Anticancer | MTT Assay | A431 (Skin Carcinoma) | IC50: 20 µM | Significant anticancer effects[7] |

| MTT Assay | MCF-7 (Breast Cancer) | IC50: 159 µg/ml | Inhibition of cell proliferation[2] | |

| MTT Assay | A549 (Lung Cancer) | Lowest IC50 among tested cell lines | Inhibition of cell proliferation | |

| Anti-inflammatory | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | IC50: 21.0 µM (methyl ester) | Inhibition of nitrite accumulation[8] |

| In vivo (DSS-induced colitis mice) | Mice | 251 mg/kg | Alleviation of colonic inflammation[9] | |

| Neuroprotective | In vivo (AβO-injected mouse model) | Mice | 10 mg/kg | Counteracted oxidative stress and improved memory |

| In vitro (SH-SY5Y cells) | SH-SY5Y cells | Not specified | Protection against Aβ-induced toxicity | |

| Antioxidant | DPPH Radical Scavenging Assay | - | IC50 values vary | Potent radical scavenging activity |

| Enzyme Inhibition | CYP2D6 Inhibition Assay | Human Liver Microsomes | Ki = 1.10 µM | Potent competitive inhibitor[3] |

| CYP1A2 and CYP2C9 Inhibition Assay | Human Liver Microsomes | Ki = 1.16 µM and 0.95 µM, respectively | Potent competitive inhibitor[3] | |

| MMP-9 Inhibition Assay | - | IC50: 88.99 ± 3.35 µM | Inhibition of MMP-9 activity[10] | |

| DPP-4 Inhibition Assay | - | IC50: 158.19 ± 11.30 µM | Inhibition of DPP-4 activity[10] |

Experimental Protocols: Caffeic Acid

1. Anticancer Activity (Colony Formation Assay)

-

Cell Seeding: Cancer cells (e.g., A431) are seeded at a low density in 6-well plates.

-

Treatment: Cells are treated with different concentrations of caffeic acid and incubated for a period that allows for colony formation (e.g., 1-2 weeks).

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies is counted, and the colony formation inhibition rate is calculated.

2. Anti-inflammatory Activity (Nitric Oxide Production Assay)

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of caffeic acid for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitrite Measurement: After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

-

Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

3. Enzyme Inhibition Assay (Cytochrome P450)

-

Incubation Mixture: A reaction mixture containing human liver microsomes, a specific CYP substrate, and NADPH is prepared.

-

Inhibition: Different concentrations of caffeic acid are added to the reaction mixture.

-

Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.

-

Data Analysis: The IC50 and Ki values are determined by plotting the percentage of inhibition against the concentration of caffeic acid.

Signaling Pathways Modulated by Caffeic Acid

Caffeic acid's biological effects are mediated through its interaction with various signaling pathways.

III. Experimental Workflow for Screening this compound

Based on the known activities of its components, a logical workflow for the biological screening of this compound can be proposed.

IV. Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on its constituent parts, vitexin and caffeic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data and outlined experimental protocols in this guide offer a solid starting point for researchers to initiate a comprehensive biological activity screening of this compound.

Future research should focus on:

-

Direct Biological Evaluation: Conducting the assays outlined in this guide using synthesized or isolated this compound to determine its specific activity and potency.

-

Synergistic Effects: Investigating whether the conjugation of vitexin and caffeic acid results in synergistic or novel biological activities not observed with the individual components.

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a drug candidate.

By systematically exploring the biological landscape of this compound, the scientific community can unlock its full therapeutic potential.

References

- 1. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of caffeic acid n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Pharmacology of Vitexin Caffeate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of vitexin, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings. The information is presented to support further research and drug development endeavors. Vitexin is a natural flavonoid derivative with a range of therapeutic effects, including anti-cancer, antioxidant, and anti-inflammatory properties[1]. It is extracted from various medicinal plants like pearl millet, hawthorn, and mung bean[1].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H28O14 | Inferred from constituent parts |

| Molecular Weight | 576.5 g/mol | Inferred from constituent parts |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[8-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5,7-dihydroxy-4-oxo-2-(4-hydroxyphenyl)-4H-chromen-6-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Appearance | Light yellow amorphous powder | [2] |

| Melting Point | 203.5-204.5°C | [2] |

| Solubility | Good solubility in DMSO | [3] |

Core Pharmacological Activities

Vitexin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for a variety of diseases. Its bioactivity includes antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties[4][5][6].

Anti-inflammatory and Analgesic Effects

Vitexin demonstrates significant anti-inflammatory and analgesic activities. It has been shown to modulate various inflammatory mediators and cytokines by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response[7]. By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6)[7]. In a rat model of collagen-induced arthritis, vitexin significantly reduced levels of inflammatory enzymes and cytokines, including IL-1β, IL-6, IL-17, TNF-α, and iNOS[8][9]. These effects are mediated through the regulation of the JAK/STAT/SOCS signaling pathway[8][9].

Antioxidant Activity

One of the primary mechanisms of vitexin's action is its potent antioxidant activity. It effectively scavenges free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from oxidative damage[7]. Vitexin has been shown to be a better nitric oxide scavenger, while its isomer, isovitexin, is more efficient at scavenging superoxide radicals[10]. In various experimental models, vitexin increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase[11][12].

Anticancer Properties

Vitexin has shown promising anticancer properties in a variety of cancer cell lines and animal models[1][13][14]. It can induce apoptosis, inhibit tumor cell migration and invasion, regulate autophagy, and suppress tumor angiogenesis[1]. The anticancer effects of vitexin are mediated through the modulation of several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3[15]. For instance, in nasopharyngeal carcinoma, vitexin was found to suppress NF-κB signaling[16]. In cervical cancer, it inhibits cell proliferation, migration, invasion, and angiogenesis by targeting the VEGFA/VEGFR2 signaling pathway[17].

Neuroprotective Effects

Vitexin exhibits significant neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases[4][18][19]. It can cross the blood-brain barrier and act on multiple molecular targets to reduce neuronal cell death[18]. Its neuroprotective mechanisms include reducing oxidative stress, downregulating pro-inflammatory and apoptotic signaling pathways, and upregulating cell survival pathways[18]. Vitexin has also been shown to have anticonvulsant effects, possibly through interaction with the benzodiazepine site of the GABAA receptor complex[20].

Pharmacokinetics and Metabolism

Vitexin, being a C-glycosidic flavonoid, possesses enhanced metabolic stability compared to O-glycosidic flavonoids[15]. This structural feature contributes to its bioavailability. Recent studies have also highlighted the influence of vitexin on gut microbiota, suggesting a bidirectional relationship that may impact its absorption and metabolism[4][11].

Key Signaling Pathways Modulated by Vitexin

The multifaceted pharmacological effects of vitexin are a result of its ability to modulate multiple interconnected signaling pathways.

Caption: Vitexin's anti-inflammatory action via NF-κB pathway inhibition.

Caption: Vitexin induces apoptosis in cancer cells via the PI3K/Akt/mTOR pathway.

Experimental Protocols

Extraction and Isolation of Vitexin

A common method for the extraction and isolation of vitexin from plant material involves the following steps[21][22][23]:

-

Degreasing: The powdered plant material is first degreased using a non-polar solvent like petroleum ether in a Soxhlet extractor.

-

Extraction: The degreased material is then extracted with a polar solvent, typically ethanol or a methanol-water mixture. Ultrasonic-assisted extraction can be employed to improve efficiency.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, the ethanolic extract is evaporated, redissolved in hot water, and then partitioned against butanol.

-

Precipitation and Recrystallization: The butanolic extract is evaporated, and the residue is dissolved in methanol. Vitexin is allowed to precipitate and is then collected and recrystallized from methanol to achieve higher purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of vitexin in plant extracts and biological samples[24][25][26].

-

Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an acidified aqueous phase (e.g., 0.1-0.5% acetic acid or orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: UV detection is performed at the maximum absorption wavelength of vitexin, which is around 330-335 nm.

-

Quantification: Quantification is achieved by comparing the peak area of vitexin in the sample to that of a standard curve prepared with known concentrations of a vitexin standard.

Caption: A generalized workflow for the quantification of vitexin using HPLC.

Summary of Quantitative Data

| Pharmacological Effect | Model System | Vitexin Concentration/Dose | Key Finding | Reference |

| Anti-inflammatory | Collagen-induced arthritis rats | 10 mg/kg bw | Significantly reduced IL-1β, IL-6, IL-17, TNF-α | [8][9] |

| Antioxidant | DPPH radical scavenging assay | 100 µg/mL | ~60% inhibition of DPPH radicals | [27] |

| Antioxidant | Superoxide radical scavenging assay | 100 µg/mL | ~70% inhibition of superoxide radicals | [27] |

| Anticancer | Nasopharyngeal carcinoma cells (in vitro) | Increasing concentrations | Significantly inhibited cell survival | [16] |

| Anticancer | HCT-116DR xenograft model (in vivo) | 25 mg/kg or 50 mg/kg | Significantly reduced tumor size | [13] |

| Neuroprotective | Pentylenetetrazole-induced seizure in rats | 100 and 200 µM (i.c.v) | Increased seizure onset time | [20] |

Conclusion and Future Directions